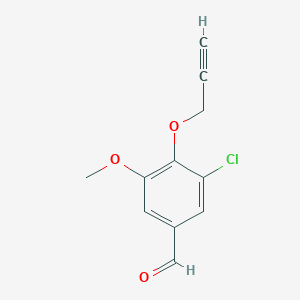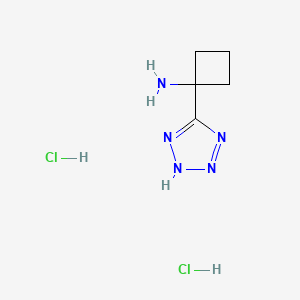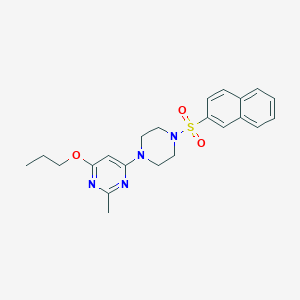
2-Methyl-4-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)-6-propoxypyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This would typically include the compound’s molecular formula, molecular weight, and possibly its structure. It might also include information on its appearance (solid, liquid, color, etc.) and any notable characteristics.
Synthesis Analysis
This would detail the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts or solvents used.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including what types of reactions it undergoes, what products are formed, and what conditions are needed for these reactions to occur.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability. It might also include studying its spectroscopic properties, such as its UV/Vis, IR, or NMR spectra.Applications De Recherche Scientifique
Luminescent Properties and Electron Transfer
Research into naphthalimide compounds, including those with piperazine substituents similar to 2-Methyl-4-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)-6-propoxypyrimidine, has shown these molecules have significant luminescent properties and can participate in photo-induced electron transfer processes. These findings suggest potential applications in developing fluorescent probes for biological and chemical sensors, highlighting the compound's utility in photophysical studies and materials science (Gan et al., 2003).
Anticonvulsant Activity
Synthesis and molecular modeling studies of naphthalen-2-yl acetate derivatives have revealed preliminary anticonvulsant activities. Such compounds, by interacting with central nervous system receptors, offer a basis for developing new therapeutic agents aimed at managing seizures and other neurological disorders, demonstrating the chemical's relevance in medicinal chemistry and neuropharmacology (Ghareb et al., 2017).
Cancer Research
Studies involving naphthalene diimide derivatives have indicated their potential as telomere targeting agents in cancer cells, including pancreatic cancer. By stabilizing DNA quadruplexes and inhibiting cancer cell growth, these compounds open pathways for new cancer therapies, emphasizing the compound's application in oncology and therapeutic research (Micco et al., 2013).
Molecular Interaction Studies
Research on the molecular interactions of piperidine derivatives, including structural analysis and theoretical studies, enhances our understanding of these compounds' chemical and biological behaviors. This knowledge assists in the development of drugs with improved efficacy and safety profiles, underlining the compound's significance in drug design and molecular pharmacology (Ulaş, 2020).
Antimicrobial Activity
Compounds structurally related to 2-Methyl-4-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)-6-propoxypyrimidine have been investigated for their ability to enhance antibiotics' effectiveness against resistant strains of Staphylococcus aureus. This research is crucial for addressing the growing problem of antibiotic resistance, showcasing the compound's potential in developing novel antimicrobial strategies (Matys et al., 2015).
Safety And Hazards
This would involve identifying any risks associated with handling the compound, such as toxicity, flammability, or reactivity. It would also include recommendations for safe handling and storage.
Orientations Futures
This would involve identifying areas where further research is needed. This could include studying the compound’s properties in more detail, developing new methods of synthesis, or exploring potential applications.
I hope this information is helpful! If you have any other questions, feel free to ask.
Propriétés
IUPAC Name |
2-methyl-4-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-6-propoxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3S/c1-3-14-29-22-16-21(23-17(2)24-22)25-10-12-26(13-11-25)30(27,28)20-9-8-18-6-4-5-7-19(18)15-20/h4-9,15-16H,3,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSUFZWZLNUROMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)-6-propoxypyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

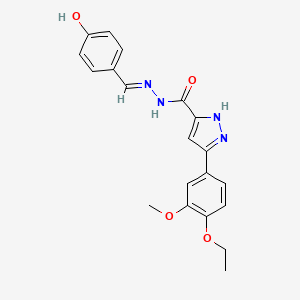
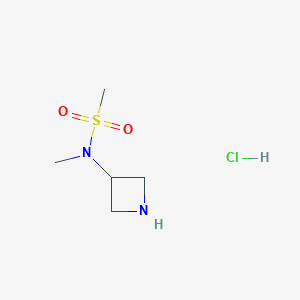
![N-[1-(6-Chloro-1H-benzimidazol-2-yl)ethyl]-N-methylbut-2-ynamide](/img/structure/B2962778.png)
![5-{[(4-Chlorophenyl)sulfanyl]methyl}furan-2-carboxylic acid](/img/structure/B2962780.png)
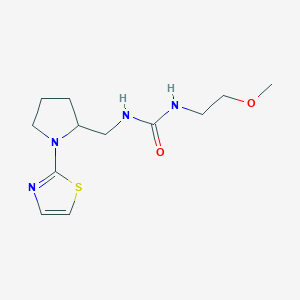
![(E)-3-fluoro-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2962782.png)
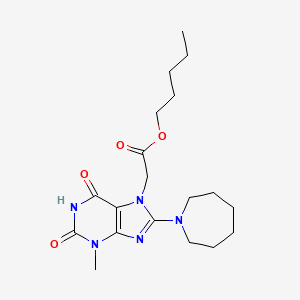
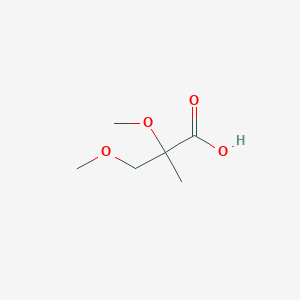
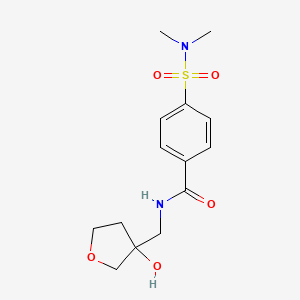
![2-Oxabicyclo[3.1.1]heptan-4-one](/img/structure/B2962790.png)
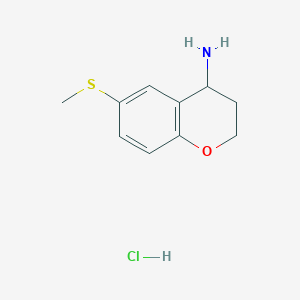
![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-bromophenyl)acetonitrile](/img/structure/B2962796.png)
